molecular formula C36H49NO12 B10752799 Flaconitine

Flaconitine

Cat. No.: B10752799
M. Wt: 687.8 g/mol
InChI Key: RIPYIJVYDYCPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Flaconitine can be synthesized through the acetylation of aconitine, another alkaloid found in Aconitum species. The process involves the reaction of aconitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound involves the extraction of aconitine from the roots of Aconitum plants, followed by its chemical modification. The extraction process includes the use of solvents like chloroform and ethanol to isolate aconitine, which is then subjected to acetylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Flaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Flaconitine has a wide range of scientific research applications, including:

Mechanism of Action

Flaconitine exerts its effects primarily through the inhibition of NF-κB, a transcription factor involved in the regulation of immune response, inflammation, and cell proliferation. By suppressing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells. The molecular targets of this compound include tumor necrosis factor-alpha (TNF-α) and other signaling molecules involved in the NF-κB pathway .

Comparison with Similar Compounds

Flaconitine is similar to other alkaloids derived from Aconitum species, such as:

This compound is unique in its specific acetylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYIJVYDYCPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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